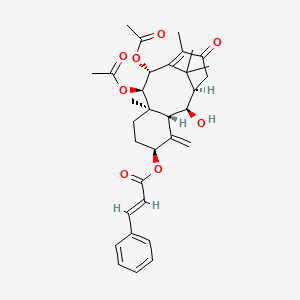

taxinine NN-7

Description

Structure

3D Structure

Properties

Molecular Formula |

C33H40O8 |

|---|---|

Molecular Weight |

564.7 g/mol |

IUPAC Name |

[(1R,2R,3R,5S,8R,9R,10R)-9,10-diacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C33H40O8/c1-18-24(36)17-23-29(38)27-19(2)25(41-26(37)14-13-22-11-9-8-10-12-22)15-16-33(27,7)31(40-21(4)35)30(39-20(3)34)28(18)32(23,5)6/h8-14,23,25,27,29-31,38H,2,15-17H2,1,3-7H3/b14-13+/t23-,25-,27-,29+,30+,31-,33+/m0/s1 |

InChI Key |

SPZFWGXRAFVTPQ-ZQXBODBKSA-N |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)O)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)O)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |

Synonyms |

taxinine NN-7 |

Origin of Product |

United States |

Isolation and Structural Characterization of Taxinine Nn 7

Natural Occurrence and Distribution of Taxinine (B26179) NN-7

Taxinine NN-7 is a naturally occurring taxoid, a class of diterpenoid compounds, found within the plant genus Taxus. nih.gov The intricate structure of these compounds has made them a significant subject of phytochemical research.

This compound has been successfully isolated from the Japanese Yew, Taxus cuspidata. nih.govresearchgate.net This evergreen species, native to Japan, Korea, and northeastern China, is known for producing a diverse array of taxoids. missouribotanicalgarden.orgencyclopedia.pub Research focusing on the neutral components of Taxus cuspidata extracts led to the identification of this compound. nih.gov Its structure was determined through spectroscopic analysis. nih.govresearchgate.net While there are several species within the Taxus genus, including T. baccata, T. brevifolia, and T. chinensis, the documented isolation of this compound is specifically linked to Taxus cuspidata. nih.govmdpi.comnih.gov

Within Taxus cuspidata, this compound is found in the aerial parts of the plant. Specifically, it has been isolated from a mixture of needles and young stems. nih.govresearchgate.net The distribution of taxoids can vary significantly between different parts of the yew tree, such as the bark, needles, and seeds. mdpi.commdpi.com The presence of this compound in the needles and stems makes these regenerating tissues a valuable source for its extraction. researchgate.net

Table 1: Natural Occurrence of this compound

| Parameter | Description | Source(s) |

|---|---|---|

| Genus | Taxus | nih.govmdpi.com |

| Specific Species | Taxus cuspidata (Japanese Yew) | nih.govresearchgate.netmissouribotanicalgarden.org |

| Plant Tissues | Needles and young stems | nih.govresearchgate.netmdpi.com |

Methodologies for the Extraction and Isolation of this compound

The isolation of this compound from plant material is a multi-step process involving initial extraction followed by purification using chromatographic techniques.

The initial step in isolating this compound involves solvent extraction. Research has shown that this compound can be obtained from the neutral fraction of an ethyl acetate (B1210297) (EtOAc) extract of Taxus cuspidata needles and stems. nih.govresearchgate.net This process involves using the organic solvent, ethyl acetate, to selectively dissolve and remove compounds from the plant material. The resulting crude extract contains a complex mixture of various phytochemicals, from which this compound must be further separated. jmb.or.kr

Following solvent extraction, chromatographic methods are essential for the purification of individual taxoids like this compound from the complex extract. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. sigmaaldrich.comresearchgate.net

Low-pressure liquid chromatography (LPLC) is a fundamental technique used in the separation of natural products. sigmaaldrich.comresearchgate.net This method operates at lower pressures, typically below 50 psi, and is often used for the initial fractionation of crude extracts. bio-rad.com In the context of taxoid isolation, LPLC can be employed as a preliminary purification step. The crude extract is passed through a column packed with a stationary phase (like silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is used to elute the compounds. jmb.or.krsigmaaldrich.com This allows for the separation of the mixture into different fractions based on the polarity of the constituent compounds, concentrating this compound into specific fractions before final purification by other, higher-resolution chromatographic methods. bio-rad.combio-rad.com

Chemical Synthesis and Derivatization of Taxinine Nn 7 and Analogues

Total Synthesis Approaches to the Taxane (B156437) Core

The total synthesis of a taxane is a monumental undertaking in organic chemistry, primarily due to the molecule's densely functionalized and sterically hindered tricyclic 6-8-6 core. wikipedia.orgnih.gov

The construction of the taxane's characteristic 6-8-6 fused ring system is the central challenge in any total synthesis. researchgate.netnih.gov Over the years, a variety of ingenious strategies have been developed to assemble this complex carbocyclic framework. These strategies often involve the sequential or convergent assembly of the A, B, and C rings.

Key strategies that have been successfully employed include:

Ring-closing metathesis (RCM): This powerful reaction has been utilized to form the central eight-membered B-ring.

Diels-Alder reactions: Both intramolecular and intermolecular variants have been used to construct the A and C rings, often setting key stereocenters in the process. ccspublishing.org.cn

Radical cyclizations: These reactions have proven effective for the formation of the eight-membered ring through transannular cyclizations. ccspublishing.org.cnacs.org

Pinacol (B44631) coupling reactions: This method has been used to forge the C9-C10 bond, a crucial step in constructing the B-ring. researchgate.net

Fragment coupling strategies: Many approaches involve the synthesis of A- and C-ring precursors, which are then coupled, and the B-ring is subsequently closed around them. nih.govresearchgate.net A notable example involves a convergent approach where two six-membered ring systems are synthesized and then fused to form the central eight-membered ring. nih.gov

Skeletal remodeling: A versatile strategy has been developed based on the interconversion of complex molecular frameworks, which allows for access to a wide range of taxane diterpenes from a single advanced intermediate. researchgate.netnih.gov This approach emphasizes stereoelectronic control to orchestrate the interconversion of polycyclic frameworks. researchgate.netnih.govresearchgate.net

A two-phase synthetic approach has also been described, where the carbon skeleton of a target terpene is constructed in an early "cyclase phase," followed by an "oxidase phase" involving late-stage functionalization. nih.govacs.org This strategy allows for the early generation of the complete taxane skeleton, providing a platform for medicinal chemistry explorations. nih.gov

Table 1: Key Strategic Reactions in Taxane Core Synthesis

| Strategy | Description | Key Bond Formations/Ring Closures | Reference |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Formation of the eight-membered B-ring from an acyclic diene precursor. | C-C double bond within the B-ring. | ccspublishing.org.cn |

| Diels-Alder Reaction | Construction of the six-membered A or C rings. | Multiple C-C bonds within a six-membered ring. | ccspublishing.org.cn |

| Pinacol Coupling | Reductive coupling of two carbonyl groups to form a diol, often used to close the B-ring. | C9-C10 bond. | researchgate.net |

| Fragment Coupling-Cyclization | Convergent synthesis where A and C ring fragments are joined, followed by B-ring closure. | B-ring closure. | nih.govresearchgate.net |

| Skeletal Remodeling | Interconversion of complex polycyclic frameworks from a common intermediate. | Various, depending on the target taxane. | researchgate.netnih.gov |

The taxane core is adorned with numerous stereocenters, and the precise control of their configuration is paramount for achieving a successful total synthesis. revisiondojo.com The conformationally flexible eight-membered B-ring further complicates stereochemical control, as the reactivity of adjacent functional groups can be unpredictable and highly dependent on the substrate. nih.gov

Strategies to achieve stereochemical control include:

Chiral pool synthesis: Starting from readily available chiral natural products, such as (S)-carvone, can provide a head start in establishing the correct stereochemistry. researchgate.netnih.gov

Asymmetric catalysis: The use of chiral catalysts to induce stereoselectivity in key bond-forming reactions is a cornerstone of modern synthesis.

Substrate-controlled reactions: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions.

Use of chiral auxiliaries: These are chiral molecules that are temporarily attached to the synthetic intermediate to direct a stereoselective reaction, after which they are removed. revisiondojo.com

A significant challenge is the installation of oxygen-containing functional groups at specific positions with the correct stereochemistry. nih.gov For instance, the creation of the C9α and C10β diol motif is a recurring challenge. acs.org Researchers have employed sophisticated strategies, such as directed oxidations and carefully designed redox relays, to install these functionalities. nih.govacs.org The stereoselective installation of the C13 hydroxyl group is another critical step, often achieved through diastereoselective reductions or oxidations. nih.gov

Semi-synthesis of Taxinine (B26179) NN-7 and Related Taxoids

Given the arduous nature of total synthesis, semi-synthesis from more abundant, naturally occurring taxanes is the most practical and commercially viable route to produce many taxoids, including analogues of Taxinine NN-7. wikipedia.orgru.nl

The most common starting materials for the semi-synthesis of taxoids are 10-deacetylbaccatin III (10-DAB) and baccatin (B15129273) III. wikipedia.orggoogle.comresearchgate.netnih.gov These compounds can be isolated in significant quantities from the needles of various yew species (Taxus spp.), a renewable resource. researchgate.netresearchgate.net Another precursor that has been utilized is 9-dihydro-13-acetylbaccatin III, which is a major metabolite in Taxus canadensis. researchgate.netgoogle.com

The general approach involves the selective chemical modification of these precursors. Key transformations include:

Protection and deprotection of hydroxyl groups: The multiple hydroxyl groups on the taxane core have different reactivities. A carefully orchestrated sequence of protection and deprotection is necessary to selectively modify a specific position. For example, the C7 hydroxyl group is often protected with groups like triethylsilyl (TES) to allow for selective reactions at other sites. google.com

Acylation and deacylation: The attachment and removal of acyl groups, such as acetyl or benzoyl groups, at various hydroxyl positions is a common strategy to build up the desired substitution pattern. nih.gov

Oxidation and reduction: The oxidation state of various carbons can be adjusted. For instance, the conversion of 9-dihydro-13-acetylbaccatin III to baccatin III requires the oxidation of the C9 hydroxyl group to a ketone. google.com

While specific, detailed synthetic pathways for the conversion of common precursors directly to this compound are not extensively documented in the provided search results, the general principles of taxoid semi-synthesis can be applied. An efficient conversion of taxinine to taxinine NN-1 has been reported, highlighting the feasibility of such transformations. mdpi.comworldscientific.com Taxinine itself is a naturally occurring taxoid that can be isolated from Taxus species.

The synthesis of derivatives would likely follow a path starting from a suitable taxane precursor, such as 10-DAB or baccatin III. The synthesis would involve:

Selective protection of reactive hydroxyl groups, for instance at C7 and C10.

Esterification at the C5 position with a cinnamoyl group, a characteristic feature of many taxinines.

Further acylation at other positions (e.g., C2, C9, C13) to match the substitution pattern of this compound.

Final deprotection to yield the target molecule.

The conversion of taxinine to taxinine NN-1, an anticancer agent, demonstrates that efficient pathways for modifying the taxinine core exist. mdpi.com

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of natural products like this compound are driven by the desire to improve their biological properties, such as efficacy and specificity, or to simplify their structure for easier synthesis while retaining activity. nih.gov This often involves a rational design approach based on structure-activity relationship (SAR) studies. nih.gov

For taxanes, it is known that different parts of the molecule can be modified to tune its biological activity. For example, while the C13 side chain is crucial for the cytotoxic activity of some taxoids, its replacement can lead to non-cytotoxic compounds with other interesting properties. nih.gov

The design of this compound analogues could involve:

Modification of the acyl groups: The nature of the ester groups at positions C2, C5, C9, C10, and C13 can be varied. For example, replacing the cinnamoyl group at C5 or the acetyl groups at other positions with different acyl moieties. Studies on other taxinine analogues have shown that bearing a benzoyloxy moiety at C13 can confer high activity. nih.gov

Alteration of the core skeleton: While more synthetically challenging, modifications to the taxane ring system itself could be explored. This could involve creating "non-natural" natural products that retain key structural features of the lead compound. nih.gov

Synthesis of prodrugs: Analogues can be designed as prodrugs, which are inactive forms of the drug that are converted to the active form in the body, potentially at a specific target site like a tumor. researchgate.net

The synthesis of these analogues would rely on the semi-synthetic methods described previously, starting from a suitable taxane precursor and employing a series of protection, acylation, and deprotection steps to introduce the desired modifications. For example, the synthesis of a simplified taxuspine analogue involved a multi-step sequence including protection of hydroxyl groups, diastereoselective alkynylation, partial hydrogenation, and macrolactonization. nih.gov

Rational Design Principles for Structural Modification

The rational design of novel taxane analogues, including modifications of the this compound scaffold, is a cornerstone of medicinal chemistry, aiming to enhance biological activity and improve pharmacokinetic properties. This process is an iterative cycle of designing, synthesizing, and testing new molecules based on an understanding of their interaction with biological targets. drugdesign.org

A key principle in the design of taxane analogues is the recognition that not all parts of the complex molecular structure are essential for a specific biological activity. nih.gov For instance, while the phenylisoserine (B1258129) side chain of paclitaxel (B517696) is critical for its cytotoxic effects, replacing this group can lead to non-cytotoxic taxanes with other valuable activities, such as multidrug resistance (MDR) reversal. nih.gov This principle has guided the synthesis of simplified taxane analogues. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this design process. By systematically modifying different parts of the taxane skeleton and observing the effects on biological activity, researchers can build a pharmacophoric model. nih.gov This model helps to rationalize the activity of existing compounds and to predict the potential of new designs. nih.gov For example, studies have shown that an acyloxy moiety at the C13 position, particularly a benzoyloxy group, is important for high MDR reversal activity in taxanes. nih.gov

Computational methodologies are also increasingly employed to assist in the rational design of new analogues. nih.gov These tools can help to visualize the interaction between a ligand and its protein target, a process known as docking, and to predict the binding affinity. drugdesign.org This allows for a more targeted approach to structural modification, saving time and resources in the synthetic phase. drugdesign.org Small structural changes can lead to significant differences in biological properties, highlighting the precision required in the design process. drugdesign.org

The design of "non-natural" natural products, which retain key structural features of a natural product lead while incorporating novel motifs, is another important strategy. nih.gov This can involve alterations to the carbocyclic core or the introduction of different functional groups to probe the structural requirements for activity. nih.gov

Synthetic Methodologies for Novel Taxane Derivatives

The synthesis of novel taxane derivatives from precursors like this compound involves a range of sophisticated chemical transformations. These methodologies are designed to be versatile, allowing for the creation of a diverse library of analogues for biological evaluation. researchgate.net

A general strategy often involves a convergent approach, where complex molecular frameworks are assembled from smaller, pre-functionalized building blocks. researchgate.net This allows for the rapid generation of a key intermediate that contains most of the necessary stereocenters and functional groups. researchgate.net From this central intermediate, a variety of divergent pathways can be taken to produce different taxane scaffolds. researchgate.netsemanticscholar.org

Late-stage functionalization is a powerful tactic in the synthesis of taxane derivatives. This approach focuses on modifying a complex, fully formed taxane skeleton in the final steps of the synthesis. semanticscholar.org This can be particularly advantageous for introducing functional groups at positions that are difficult to access through a linear synthesis. Selective C-H functionalization, for example, allows for the direct installation of new groups at specific positions on the taxane core. nih.gov

Esterification Reactions

Esterification is a fundamental reaction in the derivatization of taxanes, allowing for the introduction of a wide variety of acyl groups at the hydroxyl positions of the taxane core. This is particularly important for modifying the C13 side chain, which has been shown to be a critical determinant of biological activity. nih.gov

The choice of esterification conditions is crucial for achieving high yields and selectivity. Common methods include the use of an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). google.com For example, the reaction of an alcohol with benzoyl chloride can be used to introduce a benzoyloxy group, a modification known to enhance P-glycoprotein inhibitory activity. nih.gov

In the synthesis of more complex derivatives, protecting groups are often necessary to mask reactive hydroxyl groups while another part of the molecule is being modified. These protecting groups must be stable to the reaction conditions and selectively removable later in the synthetic sequence. nih.gov

Table 1: Key Esterification Reactions in Taxane Synthesis

| Starting Material | Reagents and Conditions | Product | Purpose of Modification |

|---|---|---|---|

| Allylic alcohol 10 | Benzoyl chloride | Derivative 13 | Introduction of a benzoyloxy moiety to enhance MDR reversal activity. nih.gov |

| 10-deacetylbaccatin III | Chloroacetyl chloride, pyridine, DMAP, dichloromethane | Acylated derivative | Hydroxyl acylation as a step towards the synthesis of Docetaxel (B913). google.com |

Carbocyclic Ring Modifications

One approach to carbocyclic ring modification is through skeletal rearrangements. For example, treatment of a 9-dihydrotaxane with triflic anhydride can induce a major rearrangement, causing the contraction of the B-ring. acs.org A side product of this reaction can be the formation of a cyclopropane (B1198618) ring fused to the C-ring. acs.org

The synthesis of carbacyclic derivatives can also be achieved through multi-step sequences involving key reactions like macrocyclization. nih.gov For instance, a desired macrolactone can be formed via a Yamaguchi macrocyclization, a powerful method for forming large rings. nih.gov Another key transformation is the pinacol coupling reaction, which can be used to form a new carbon-carbon bond and construct a carbocyclic ring. nih.gov

These "non-natural" carbocyclic analogues are valuable for structure-activity relationship studies, as they help to define the spatial and conformational requirements for biological activity. nih.gov

Table 2: Synthetic Steps for Carbocyclic Ring Modification

| Key Reaction | Reagents and Conditions | Transformation | Reference |

|---|---|---|---|

| Yamaguchi Macrocyclization | - | Formation of a macrolactone to create a large carbocyclic ring. | nih.gov |

| Pinacol Coupling | TiCl4, Zn dust, pyridine | Macrocyclization via coupling of two aldehyde groups to form a diol. | nih.gov |

Cyclotaxane Framework Transformations

Cyclotaxanes are a subclass of taxanes characterized by additional transannular C-C bonds, creating more rigid and complex polycyclic systems. researchgate.net The synthesis and transformation of these frameworks represent a significant challenge in organic chemistry. researchgate.net

A versatile strategy for accessing different cyclotaxane frameworks relies on the interconversion of complex molecular scaffolds. researchgate.net This approach often eschews biomimicry in favor of stereoelectronic control to orchestrate the desired transformations. researchgate.net

Key reactions in the transformation of cyclotaxane frameworks include bond fragmentations and reconstitutions. For example, a retro-ene reaction can be used to fragment a C-C bond and open up the cyclotaxane structure, leading to a classical taxane scaffold. chemrxiv.org Conversely, photochemical reactions, such as a [2+2]-cycloaddition, can be employed to form new transannular bonds and create more complex cyclotaxane structures. chemrxiv.org

These transformations allow for the synthesis of a wide range of both natural and non-natural taxane congeners from a single advanced intermediate, providing a powerful platform for exploring the chemical space of this important class of molecules. chemrxiv.org

Biosynthetic Pathways of Taxanine Diterpenoids

General Overview of Taxane (B156437) Biosynthesis

Key Enzymatic Steps in the Diterpenoid Biosynthesis Pathway

The biosynthesis of the taxane core is initiated by the cyclization of GGPP, a reaction catalyzed by the enzyme taxadiene synthase (TS) . nih.gov This crucial step forms the tricyclic hydrocarbon intermediate, taxa-4(5),11(12)-diene, which establishes the fundamental structure of all taxanes. researchgate.net Following the formation of the taxadiene skeleton, a cascade of modifications is carried out by a suite of enzymes, primarily from the cytochrome P450 (CYP) monooxygenase and acyltransferase families.

Hydroxylation reactions, catalyzed by various CYP450 enzymes, introduce hydroxyl groups at specific positions on the taxane core. These hydroxylations are critical for the subsequent attachment of various functional groups. Some of the key characterized hydroxylases include:

Taxane 5α-hydroxylase (T5αH) : Catalyzes the first oxidative step, converting taxadiene to taxa-4(20),11(12)-dien-5α-ol. nih.govfrontiersin.org

Taxane 13α-hydroxylase (T13αH) frontiersin.org

Taxane 10β-hydroxylase (T10βH) frontiersin.org

Taxane 2α-hydroxylase (T2αH) frontiersin.org

Taxane 7β-hydroxylase (T7βH) frontiersin.org

Taxane 14β-hydroxylase (T14βH) : This enzyme is involved in the biosynthesis of certain taxoids not on the direct pathway to paclitaxel (B517696). nih.govfrontiersin.org

Acyltransferases are responsible for the addition of acetyl and other acyl groups to the hydroxylated taxane core. These enzymes utilize CoA-thioester donors to append these functional groups, further diversifying the taxane structures. Notable acyltransferases include:

Taxadien-5α-ol-O-acetyltransferase (TAT) frontiersin.org

10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) mdpi.com

Taxane 2α-O-benzoyltransferase (TBT) biorxiv.org

The interplay and substrate specificity of these hydroxylases and acyltransferases lead to a wide array of taxane structures. nih.gov

Precursor Molecules and Early Pathway Metabolites

The fundamental building block for taxane biosynthesis is geranylgeranyl diphosphate (B83284) (GGPP) . nih.govnih.gov GGPP is a C20 isoprenoid precursor derived from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which synthesizes the five-carbon isoprenoid units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov

The initial and committed step in taxane biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene . researchgate.netnih.gov This hydrocarbon is then hydroxylated at the C5 position to yield taxa-4(20),11(12)-dien-5α-ol . researchgate.net This molecule represents a key branch point, where subsequent enzymatic reactions can lead to a multitude of different taxane skeletons. nih.gov Further hydroxylations and acylations produce a variety of early pathway metabolites, which can serve as substrates for downstream enzymes leading to either paclitaxel or other taxoids, such as the taxinines.

Proposed Biosynthetic Route to Taxinine (B26179) NN-7

While the complete biosynthetic pathway for taxinine NN-7 has not been definitively elucidated, a plausible route can be proposed based on its chemical structure and the known enzymatic machinery of taxane biosynthesis. This compound is a taxane diterpenoid isolated from Taxus cuspidata. nottingham.ac.uk

The biosynthesis of this compound would begin with the common precursor, taxa-4(5),11(12)-diene . It is hypothesized that the pathway to taxinines represents a "dead-end" branch off the main paclitaxel biosynthetic pathway. nih.gov The formation of taxinines is characterized by specific patterns of hydroxylation and acylation that differ from those leading to paclitaxel.

Given the structure of taxinines, the proposed pathway to this compound likely involves a series of hydroxylation and acetylation steps. The specific sequence of these reactions is not yet known, but would be catalyzed by the aforementioned cytochrome P450 hydroxylases and acyltransferases. The structural diversity among taxinines suggests a degree of promiscuity in these enzymes, allowing them to act on various taxane intermediates. nih.gov The final steps would involve the specific combination of functional groups that define the this compound molecule.

Investigation of Taxane Biosynthetic Genes

Significant research has been dedicated to identifying and characterizing the genes encoding the enzymes of the taxane biosynthetic pathway. These investigations are crucial for understanding the regulation of the pathway and for developing strategies for metabolic engineering. The primary approach has been the use of cDNA libraries from Taxus cell cultures induced for taxoid production, followed by various cloning strategies to isolate and functionally characterize the genes of interest. nih.gov

To date, a number of genes encoding key enzymes have been isolated and characterized, including:

Taxadiene synthase (TS) nottingham.ac.uk

Several cytochrome P450 hydroxylases nih.govfrontiersin.org

Various acyltransferases mdpi.com

Genomic and transcriptomic analyses of Taxus species continue to reveal candidate genes for the remaining uncharacterized steps in the pathway. biorxiv.org The study of these genes has confirmed that the taxane biosynthetic pathway is highly complex and regulated, with many enzymes exhibiting a degree of substrate flexibility that contributes to the vast diversity of taxoids. nih.gov Some endophytic fungi associated with Taxus species have also been found to possess genes for taxane biosynthesis, such as taxadiene synthase, 10-deacetylbaccatin III-10-O-acetyltransferase (dbat), and C-13-phenylpropanoid side-chain CoA acyltransferase (bapt), suggesting a potential for horizontal gene transfer or a shared evolutionary origin of these pathways. kyoto-u.ac.jp

Metabolic Engineering for Enhanced Taxane Production in Plant Cell Cultures

The low abundance of many taxanes in their natural sources has driven the development of biotechnological production platforms, primarily through plant cell cultures. nih.gov Metabolic engineering of these cultures aims to increase the yield of desired taxanes by manipulating the expression of key biosynthetic genes or by optimizing culture conditions.

Strategies for metabolic engineering include:

Suppression of competing pathways : Downregulating genes that divert intermediates into non-desired side branches can enhance the accumulation of the target taxane.

Elicitation : The addition of signaling molecules, such as methyl jasmonate, to the culture medium can induce the expression of biosynthetic genes and significantly increase taxane production. researchgate.net

Precursor feeding : Supplying the culture with biosynthetic precursors can also boost the production of the final product. mdpi.com

These approaches have shown promise in increasing the production of paclitaxel and other taxanes in cell cultures. nih.gov

Callus Culture Techniques

Callus cultures , which are masses of undifferentiated plant cells grown on a solid medium, are a fundamental tool for the in vitro production of taxanes. nih.gov These cultures are typically initiated from small pieces of plant tissue, known as explants, taken from various parts of the Taxus plant, such as needles, stems, or seeds. nih.govresearchgate.net

The establishment of a callus culture involves placing the explant on a nutrient medium containing plant growth regulators, such as auxins (e.g., 2,4-dichlorophenoxyacetic acid) and cytokinins (e.g., kinetin), which stimulate cell division and callus formation. researchgate.net Once established, the callus can be maintained by regular subculturing onto fresh medium. For the production of taxanes, the callus is often transferred to a liquid medium to establish a suspension culture , which allows for larger-scale cultivation in bioreactors. nih.gov

Research has shown that callus and suspension cultures of various Taxus species, as well as some other plants like Corylus avellana (hazel), are capable of producing a range of taxanes, including paclitaxel and its precursors. nih.gov The productivity of these cultures can be influenced by a variety of factors, including the specific plant species and explant source, the composition of the culture medium, and the use of elicitors. researchgate.net For instance, callus cultures of Taxus cuspidata have been shown to produce taxinine NN-11 and its 9,10-isomer. nottingham.ac.uk

Elicitation Strategies for Secondary Metabolite Accumulation (e.g., Methyl Jasmonate)

The production of taxanine diterpenoids, including the specific compound this compound, in plant cell cultures is often low. Elicitation, the process of inducing or enhancing the biosynthesis of secondary metabolites by adding specific compounds (elicitors) to the culture medium, is a key strategy to improve yields. researchgate.netnih.gov Methyl jasmonate (MeJA), a plant stress signaling molecule, is one of the most effective and widely used elicitors for stimulating the accumulation of taxanes in Taxus cell cultures. nih.govnih.govnih.gov

The application of exogenous MeJA mimics a plant's natural defense response to stresses like herbivory or pathogen attack, triggering a cascade of signaling events that upregulate the expression of genes involved in secondary metabolite pathways. ipef.brfrontiersin.org In Taxus cell cultures, MeJA has been shown to significantly increase the transcript levels of genes encoding key enzymes in the taxane biosynthetic pathway. ipef.brfrontiersin.orgnih.gov This transcriptional reprogramming leads to a significant boost in the production of various taxoids. nih.govplos.org

Research on a callus culture of Taxus cuspidata demonstrated the powerful effect of MeJA. Initially, the culture produced a range of ten known taxoids. However, after stimulation with 100 µM methyl jasmonate, the production profile was altered, and five additional taxoids were detected, including cephalomannine (B1668392), baccatin (B15129273) I, and a compound identified as taxinine NN-11. researchgate.net This finding highlights that MeJA can not only increase the quantity of existing metabolites but also induce the synthesis of new or previously undetectable taxoids within the culture system. researchgate.net The total content of the products was also observed to increase more than threefold. researchgate.net

The effectiveness of MeJA elicitation can be influenced by several factors, including the specific Taxus species or cell line, the age of the cell culture, and the concentration and timing of the elicitor application. nih.govnih.govnih.gov For instance, studies on Taxus wallichiana cell cultures of different ages revealed varied responses to MeJA. A "young" culture (1.5 years old) showed a 10-fold increase in C13-hydroxylated taxoids (like paclitaxel) upon elicitation, while the content of C14-hydroxylated taxoids remained unaffected. nih.govfao.org Conversely, an "old" culture (6 years old) did not show a significant increase in C13-OH taxoids but exhibited a notable 1.5 to 8-fold increase in C14-OH taxoids. researchgate.netnih.govfao.org This demonstrates that the physiological state of the cells and their biosynthetic preferences can shift over time in vitro, affecting the outcome of elicitation. nih.gov

The table below summarizes findings from a study on Corylus avellana cell suspension cultures, which also produce taxanes and respond to elicitation. It illustrates the quantitative impact of MeJA on the accumulation of several taxane diterpenoids.

Table 1: Effect of Methyl Jasmonate (200 µmol L⁻¹) on Taxane Accumulation in Corylus avellana Cell Suspension Culture

| Compound | Control (µg g⁻¹ DW) | Elicited (µg g⁻¹ DW) | Fold Increase |

|---|---|---|---|

| Cephalomannine | 41.61 | 331.6 | ~8.0 |

| 10-Deacetylbaccatin III | 3.15 (approx.) | 6.174 | ~2.0 |

| Baccatin III | 2.0 (approx.) | 3.956 | ~2.0 |

| Paclitaxel | Not specified | 5.453 | - |

Data sourced from a study on C. avellana, a non-Taxus species known to produce taxanes. The control values for 10-Deacetylbaccatin III and Baccatin III were calculated based on the reported fold increase. tandfonline.com

This response is not limited to Taxus species. Research on Corylus avellana (hazelnut) cell cultures, another source of taxanes, showed that elicitation with 200 µmol L⁻¹ MeJA resulted in an 8-fold increase in cephalomannine production compared to the control. tandfonline.comresearcher.life The same study also reported an approximate two-fold increase in the accumulation of 10-deacetylbaccatin III and baccatin III. tandfonline.comresearcher.life These findings underscore the conserved role of jasmonate signaling in the defense-related secondary metabolism across different plant genera capable of producing taxanoids.

Mechanistic Investigations of Taxinine Nn 7 S Biological Activities Pre Clinical Focus

Cellular and Molecular Targets of Taxinine (B26179) NN-7 and Analogues

Preclinical research has identified taxinine NN-7, a taxoid isolated from Taxus cuspidata, as a modulator of multidrug resistance (MDR) in tumor cells. The primary mechanism underlying this activity is believed to be its interaction with ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and potentially Multidrug Resistance-Associated Protein (MRP). These transporters are key contributors to the MDR phenotype in cancer cells, actively effluxing a wide range of chemotherapeutic drugs and thereby reducing their intracellular concentration and efficacy.

While specific binding kinetics and detailed structural interaction studies for this compound are not extensively documented in publicly available literature, its role as an MDR modulator suggests a direct or indirect interaction with these efflux pumps. Taxoids, as a class, have been shown to interact with P-gp, with some acting as substrates and others as inhibitors. Non-cytotoxic taxane (B156437) analogues have demonstrated the ability to efficiently block P-gp mediated efflux, leading to the reversal of resistance to drugs like paclitaxel (B517696) and doxorubicin. The activity of this compound and its analogue, 3,11-cyclotaxinine NN-2, as MDR modulators points towards a mechanism involving the inhibition of transporter function, which would increase the intracellular accumulation of co-administered anticancer drugs.

The table below summarizes the known interactions of taxoids with key efflux transporters, providing a framework for understanding the likely mechanism of this compound.

| Efflux Transporter | General Role in MDR | Interaction with Taxoids | Implied Interaction with this compound |

| P-glycoprotein (P-gp) | Efflux of a broad range of hydrophobic drugs. | Many taxanes are substrates; some non-cytotoxic taxanes are potent inhibitors. | Likely acts as an inhibitor, blocking the efflux of other chemotherapeutic agents. |

| Multidrug Resistance-Associated Protein (MRP) | Primarily transports conjugated and unconjugated organic anions. | Some taxane analogues have been shown to modulate MRP-1. | Potential for interaction, though less characterized than with P-gp. |

This compound belongs to the taxane family of diterpenoids, which are renowned for their profound effects on microtubule dynamics. The archetypal taxane, paclitaxel (Taxol®), functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them against depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis.

Direct experimental data from microtubule polymerization assays specifically for this compound are scarce. However, its structural classification as a taxoid suggests that it may retain some capacity to interact with tubulin. It is important to note that modifications to the taxane core can significantly alter the nature of this interaction. Some taxoids exhibit reduced or no microtubule-stabilizing activity, and instead, their primary biological effect is the modulation of MDR. Given that this compound is primarily characterized as an MDR modulator, its influence on microtubule dynamics may be less pronounced than that of clinically used taxanes like paclitaxel. Further research is required to elucidate the specific effects of this compound on microtubule polymerization and stability.

Analytical Methodologies for Taxane Diterpenoids, Including Taxinine Nn 7

Chromatographic Techniques

Chromatography is a fundamental technique for separating the individual components of a mixture. ijnrd.orgdrawellanalytical.com For taxane (B156437) analysis, its primary forms, liquid and gas chromatography, are indispensable tools for isolating these compounds from complex biological matrices. scholarsresearchlibrary.com

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of taxanes. scholarsresearchlibrary.comwho.int Reversed-phase HPLC (RP-HPLC) is the most common mode used, effectively separating taxanes based on their hydrophobicity. who.int This technique is routinely used for the determination and quantification of taxanes like paclitaxel (B517696) and related compounds in various parts of yew trees and cell cultures. researchgate.netmdpi.com

The separation is typically achieved on columns like C18 or Phenyl-Hexyl, which provide the necessary selectivity for these complex molecules. mdpi.comturkjps.org A gradient elution system, commonly employing a mixture of acetonitrile (B52724) and water, is often used to resolve the wide range of taxanes present in an extract. researchgate.netturkjps.org Detection is frequently performed using a Photo Diode Array (PDA) or a standard UV detector, with a characteristic wavelength around 227 nm being optimal for taxanes. researchgate.netmdpi.com The combination of HPLC with a PDA detector offers the advantage of being a relatively sensitive method for determining paclitaxel and other taxanes by providing spectral information in addition to retention time. researchgate.net

Research has focused on optimizing HPLC methods to achieve reproducible and efficient separation. For instance, studies have investigated the effects of mobile phase composition, flow rate, and column temperature to enhance the purity and resolution of separated taxanes like 10-deacetyltaxol (B21601) (10-DAT) and paclitaxel. mdpi.comresearchgate.net The development of simple and reproducible HPLC methods, often using an internal standard, is crucial for the accurate quantification of these compounds in biological fluids and pharmaceutical products. researchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm) mdpi.com | OVA Spher 100 Phenyl-Hexyl C18 (250 mm x 4.6 mm, 5 µm) turkjps.org | RP-18 (10 µm) researchgate.net |

| Mobile Phase | A: Water, B: Acetonitrile (Gradient) mdpi.com | Acetonitrile:Water (Gradient) turkjps.org | Acetonitrile:Methanol:Water (65:25:15) researchgate.net |

| Flow Rate | 0.8 mL/min mdpi.com | Not Specified | Not Specified |

| Detection | UV at 227 nm mdpi.com | PDA at 228 nm turkjps.org | Photodiode Array researchgate.net |

| Column Temperature | 30 °C mdpi.com | Not Specified | Not Specified |

| Application | Quantification of 10-DAT and Paclitaxel mdpi.com | Analysis of taxanes in hazelnut genotypes turkjps.org | Determination of paclitaxel in Taxus baccata researchgate.net |

Gas Chromatography (GC) is another powerful chromatographic technique, though its application for intact taxane analysis is limited due to their low volatility and thermal instability. sci-hub.se However, GC is highly valuable for analyzing more volatile precursors and related diterpenoids in the taxane biosynthetic pathway. sci-hub.seresearchgate.net It is particularly useful for analyzing the chemical composition of essential oils extracted from Taxus species, which can contain a variety of volatile terpenes. researchgate.netmdpi.com

Techniques such as headspace GC (HS-GC) can be employed to analyze the volatile organic compounds emitted by plants without the need for solvent extraction, offering a rapid and efficient method for profiling terpenes. researchgate.net For the analysis of non-volatile taxanes, derivatization is often required to increase their volatility and thermal stability, making them amenable to GC analysis. GC analysis of crude hexane (B92381) extracts has been used to identify taxadiene, a key precursor in the biosynthesis of paclitaxel. researchgate.net

| Technique | Analyte(s) | Sample Matrix | Key Findings |

|---|---|---|---|

| GC-MS researchgate.net | Taxadiene | Crude hexane extracts from cultured ginseng roots | Successfully identified and quantified taxadiene, a key taxane precursor. researchgate.net |

| HS-GC-MS researchgate.net | Volatile Terpenes (e.g., α-pinene, limonene) | Spruce and cedar needles, branches, and buds | Demonstrated differences in terpene profiles by species and individual trees. researchgate.net |

| GC-MS researchgate.net | Volatile oil components (diterpenes, mono- and sesquiterpenes) | Taxus cuspidata leaves | Identified 34 different volatile compounds, providing a chemical profile of the essential oil. researchgate.net |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. labmanager.com When coupled with chromatographic separation, it provides unparalleled sensitivity and specificity for the analysis of complex mixtures, making it an essential tool for taxane research. scholarsresearchlibrary.comnih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a gold standard for the detection and quantification of taxanes in complex matrices. who.intusask.camdpi.com This hyphenated technique combines the superior separation capabilities of LC with the high selectivity and sensitivity of tandem MS. nih.govnih.gov LC-MS/MS methods have been developed for the determination of paclitaxel in biological fluids like plasma and urine, which is essential for pharmacokinetic studies. researchgate.netnih.gov The technique allows for the detection of taxanes at very low concentrations, with detection limits as low as 100 pg being reported. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with sub-2 µm particles, offers significant advantages over conventional HPLC, including increased speed, resolution, and sensitivity. waters.commeasurlabs.com When coupled with MS/MS, UPLC-MS/MS provides a high-throughput platform for analyzing a large number of samples with short run times, which is highly beneficial in pharmaceutical and metabolomics studies. waters.comprotocols.io The use of Multiple Reaction Monitoring (MRM) mode in tandem MS allows for highly selective and sensitive quantification of specific taxanes, even in the presence of co-eluting interferences. sci-hub.seusask.ca Studies have established universal fragmentation patterns for taxanes, which aids in the identification and quantification of known and new compounds within this class. usask.ca

| Technique | Ionization Mode | Key Parameters | Application |

|---|---|---|---|

| HPLC-ESMS nih.gov | Electrospray (ESI), Positive Ion | Nozzle-skimmer bias: 45 V (for dominant protonated molecules), 85 V (for fragmentation). nih.gov | Analysis of taxol, 10-deacetyltaxol, cephalomannine (B1668392), baccatin (B15129273) III from cell cultures. nih.gov |

| LC-MS/MS usask.ca | Not Specified | Multiple Reaction Monitoring (MRM) for quantification. Quantification limit of 15.6 ng/ml for docetaxel (B913). usask.ca | Quantification of docetaxel in PLGA nanoparticles. usask.ca |

| UPLC-MS/MS sci-hub.se | Electrospray (ESI) | MRM mode for quantification of three diterpenes in rat plasma. sci-hub.se | Pharmacokinetic studies of diterpenes from Rosmarinus officinalis. sci-hub.se |

| HPLC-MS/MS nih.gov | Positive Ion | Parent/Daughter Ions (m/z): 906.6→539.4 for compound 6258-70. nih.gov | Quantification of a new semi-synthetic taxane in rat plasma and tissues. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an ideal technique for the identification and quantification of volatile and semi-volatile compounds. drawellanalytical.comnih.gov In the context of taxane analysis, GC-MS is primarily used to analyze the profile of volatile constituents, such as terpenes, in plant materials. researchgate.netmdpi.comnih.gov This is crucial for understanding the biosynthesis of taxanes and for chemotaxonomic studies. researchgate.netnih.gov

For example, GC-MS analysis of essential oils from Taxus cuspidata leaves led to the identification of 34 different compounds, including various diterpenes, monoterpenes, and sesquiterpenes. researchgate.net The technique has also been successfully applied to identify taxadiene, the diterpene olefin precursor to paclitaxel, in engineered biological systems. researchgate.net The mass spectrum obtained from GC-MS provides a molecular fingerprint that can be compared against spectral libraries for confident compound identification. researchgate.net

| Plant/System | Compounds Identified | Significance |

|---|---|---|

| Taxus cuspidata leaves researchgate.net | 34 volatile components (diterpenes, aliphatic hydrocarbons, mono- and sesquiterpenes) | Characterized the chemical composition of the essential oil. researchgate.net |

| Transformed Ginseng Roots researchgate.net | Taxadiene | Confirmed the presence of a key taxane biosynthetic precursor. researchgate.net |

| 14 Compositae Plants mdpi.comnih.gov | 213 volatile constituents, mainly terpenoids (e.g., α-thujone, germacrene D, eucalyptol) | Provided a phytochemical foundation for chemotaxonomy and differential metabolism studies. mdpi.comnih.gov |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of novel natural products and for confirming the identity of known compounds. filab.frmeasurlabs.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. filab.fr This precision allows for the determination of the elemental composition of a molecule from its exact mass. labmanager.commeasurlabs.com

HRMS is invaluable in the analysis of taxanes, where it can distinguish between compounds with very similar molecular weights. researchgate.net Techniques like HPLC coupled to Quadrupole Time-of-Flight (QTOF) mass spectrometry provide high-resolution data for complex taxane mixtures. nih.gov This approach has been used to identify new taxane diterpenoids by analyzing their exact mass and fragmentation patterns. scispace.com The accuracy of HRMS is essential for metabolomics studies and for identifying metabolites of taxane-based drugs. researchgate.netresearchgate.net For example, ESI-HRMS has been used to confirm the identity of purified taxanes like 10-deacetyltaxol and paclitaxel. mdpi.comresearchgate.net

| HRMS Technique | Key Advantage | Application Example |

|---|---|---|

| HPLC-QTOF-MS nih.gov | Provides accurate mass measurements for eluting compounds. | Analysis of taxane diterpenoids from Taxus × media cell cultures. nih.gov |

| ESI-HRMS mdpi.com | Confirms the identity of purified compounds based on exact mass. | Identified purified 10-deacetyltaxol and paclitaxel from Taxus cuspidata. mdpi.com |

| Negative HR-FAB-MS scispace.com | Determines the precise molecular formula of new compounds. | Elucidated the composition of new taxane diterpenoids from Taxus mairei. scispace.com |

| UHPLC-HRMS researchgate.net | Enables analysis of incubation samples for metabolite identification. | Studying the fragmentation and metabolism of taxanes. researchgate.net |

Spectroscopic Methods for Quantification and Purity Assessment

Spectroscopy is indispensable for the structural elucidation and quantitative analysis of taxanes. scholarsresearchlibrary.com Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-VIS) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy provide complementary information regarding the molecular structure, functional groups, and concentration of these compounds. scholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of taxane diterpenoids. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the complete assignment of its structure and stereochemistry. scispace.comfrontiersin.org

Detailed Research Findings: The structural elucidation of novel taxanes relies heavily on a suite of NMR experiments. One-dimensional (1D) NMR, including ¹H and ¹³C spectra, offers an initial overview of the protons and carbons present in the molecule. frontiersin.org For instance, in the ¹³C NMR spectrum of a taxane, the chemical shifts can indicate the presence of key structural features such as carbon-oxygen double bonds (around 200 ppm) or carbons within a carbon-carbon double bond (typically 120-140 ppm). libretexts.org The electronegativity of attached atoms, like oxygen, causes a downfield shift in the signal of the adjacent carbon nucleus. libretexts.org

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure. scispace.com Experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons. nih.govscispace.com For example, HMBC is instrumental in identifying long-range (2-3 bond) correlations, helping to piece together the complex ring systems characteristic of taxanes. The relative stereochemistry is often determined using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. scispace.comresearchgate.net While specific NMR data for taxinine (B26179) NN-7 is not publicly available, the following table provides typical chemical shift ranges for functional groups found in the taxane class, derived from analyses of related compounds. scispace.comlibretexts.orgresearchgate.net

Table 1: Representative ¹³C NMR Chemical Shift Ranges for Taxane Skeletons

| Functional Group/Carbon Environment | Typical Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|

| Ketone Carbonyl (C=O) | ~205 | researchgate.net |

| Ester Carbonyl (C=O) | ~170 - 173 | researchgate.net |

| Aromatic/Olefinic Carbons (C=C) | ~128 - 149 | scispace.comlibretexts.org |

| Carbon bearing an oxygen (C-O) | ~60 - 86 | libretexts.orgresearchgate.net |

| Aliphatic Carbons (CH, CH₂, CH₃) | ~15 - 60 | scispace.comresearchgate.net |

UV-VIS spectroscopy is a widely used analytical technique for the quantitative analysis of taxanes, often coupled with high-performance liquid chromatography (HPLC). mdpi.comnih.gov The method is based on the principle that molecules containing chromophores—structural features that absorb light in the UV-VIS range—will absorb light at a specific wavelength, known as the lambda max (λmax). azooptics.com

Detailed Research Findings: The intensity of the absorbance at λmax is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert law. This makes UV-VIS detection a robust method for quantifying taxanes in various samples. azooptics.com For many taxane analyses using HPLC, the detection wavelength is set around 227-230 nm. turkjps.orgijcrr.comresearchgate.net The specific λmax value provides insights into the electronic structure of the molecule, particularly the presence of conjugated systems or aromatic rings. azooptics.com For example, the highly strained enone moiety within the taxinine structure exhibits a strong absorption band at 262 nm. researchgate.net The presence of different functional groups and the solvent used can influence the exact position of the absorption maxima. researchgate.net

Table 2: Characteristic UV Absorption Maxima (λmax) for Taxanes and Related Chromophores

| Compound/Chromophore | Typical λmax (nm) | Reference |

|---|---|---|

| General Taxane Quantification (HPLC) | 227 - 230 | turkjps.orgijcrr.comresearchgate.net |

| Taxinine (Enone moiety) | 262 | researchgate.net |

| Benzene Ring (Fine Structure) | ~260 | rsc.org |

| Carbonyl Compounds (n→π* transition) | 270 - 300 | azooptics.com |

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present within a molecule. pressbooks.pub It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. pressbooks.pub Each type of chemical bond and functional group produces a characteristic absorption band at a specific frequency.

Detailed Research Findings: In the analysis of taxane diterpenoids, FTIR spectra can confirm the presence of key structural components. mdpi.com For instance, the characteristic taxane skeleton contains multiple hydroxyl (–OH) and ester carbonyl (–C=O) groups, which are readily identifiable. mdpi.comasianpubs.org The analysis of physical mixtures of a taxane with other substances using FTIR can also indicate potential interactions in the solid state. ijpsr.com While FTIR is primarily a qualitative tool, it can be quantitative under controlled conditions. pressbooks.pub The specific frequencies of absorption bands can be influenced by the molecular environment, such as hydrogen bonding.

Table 3: Characteristic FTIR Absorption Frequencies for Functional Groups in Taxanes

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | ~3436 | mdpi.com |

| Amide (N-H) | Stretching | ~3436 | mdpi.com |

| Aliphatic (C-H) | Stretching | ~2993 | mdpi.com |

| Ester Carbonyl (C=O) | Stretching | ~1725 - 1741 | researchgate.netasianpubs.org |

| Ester (C-O) | Stretching | ~1283 | asianpubs.org |

| Aromatic (C=C) | Stretching | ~1490 | mdpi.com |

Sample Preparation and Matrix Considerations for Complex Biological Samples

The accurate analysis of taxanes like taxinine NN-7 from complex biological samples, such as plant tissues, cell cultures, or plasma, is critically dependent on the sample preparation step. nih.govtiaft.org The primary goal of sample preparation is to isolate the target analytes from the matrix, which may contain numerous interfering substances. tiaft.orgdcu.ie Ineffective sample cleanup can compromise chromatographic performance and the accuracy of quantification. nih.gov

Detailed Research Findings: Several extraction techniques are employed to isolate taxanes from their native matrices. Liquid-liquid extraction (LLE) uses an organic solvent to extract compounds from an aqueous solution based on solubility differences. bio-conferences.org Solid-phase extraction (SPE) is a more selective and widely used method that involves passing the sample through a solid adsorbent that retains the taxanes, while matrix components are washed away. nih.govbio-conferences.org The choice of extraction method and optimization of parameters such as solvent type, solid-liquid ratio, and extraction time are crucial for achieving high recovery of the target compounds. doi.orgnih.gov For example, a study on extracting taxanes from Taxus chinensis needles found that a deep eutectic solvent (DES) composed of menthol (B31143) and 1-propanol (B7761284) provided higher extraction efficiency compared to conventional methods. doi.orgnih.gov When dealing with viscous samples like postmortem tissues, dilution with a buffer and sonication can facilitate the extraction process. tiaft.org

Table 4: Summary of Sample Preparation Techniques for Taxanes from Biological Matrices

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid phase, followed by elution. | Selective extraction of paclitaxel from cancer cell lysates, enabling ultra-sensitive quantification. | nih.govbio-conferences.org |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Extraction of taxanes from culture media using dichloromethane. | bio-conferences.orgfrontiersin.org |

| Ultrasonic-Assisted Extraction | Uses ultrasonic waves to enhance solvent penetration and mass transfer. | Extraction of taxanes from Taxus needles, optimized for time and power. | doi.orgmdpi.com |

| Deep Eutectic Solvent (DES) Extraction | Uses a mixture of hydrogen bond donors and acceptors as a green solvent. | Efficient extraction of seven main taxanes from T. chinensis needles. | doi.orgnih.gov |

Future Research Directions and Prospects for Taxinine Nn 7 Research

Advancements in Synthetic Accessibility and Scalability

A critical bottleneck in the clinical development of many promising natural products is the challenge of producing sufficient quantities for extensive preclinical and clinical evaluation. The complex, three-dimensional architecture of the taxane (B156437) skeleton presents a formidable synthetic challenge. researchgate.netnih.gov Future research will prioritize the development of more efficient and scalable total synthesis routes to Taxinine (B26179) NN-7 and its precursors. nih.govacs.org

Key areas of focus will include:

Novel Catalytic Methods: The development and application of new catalytic reactions for stereoselective bond formations will be crucial for streamlining the synthesis and reducing the number of steps. acs.org

Flow Chemistry and Automation: Implementing continuous flow manufacturing and automated synthesis platforms can enhance scalability, reproducibility, and safety, paving the way for industrial-scale production.

A recent breakthrough in this area is the development of a two-phase total synthesis strategy, which separates the construction of the core carbon skeleton (cyclase phase) from the subsequent functionalization (oxidase phase). acs.org This approach has enabled the gram-scale synthesis of key taxane intermediates like taxadienone and taxadiene, providing a robust platform for accessing a wide range of taxane analogues, including those structurally related to Taxinine NN-7. nih.govacs.org

Continued Exploration of Novel this compound Analogues

The vast chemical space of taxane diterpenoids, with over 600 known structures, offers a rich resource for identifying novel compounds with improved therapeutic properties. nih.govnih.gov The exploration of this compound analogues will be a key research focus, aiming to enhance efficacy, reduce toxicity, and overcome mechanisms of drug resistance. mdpi.comnih.gov

Strategies for generating novel analogues include:

Semi-synthesis: Utilizing naturally abundant taxane precursors, such as baccatin (B15129273) III and 10-deacetylbaccatin III, as starting materials for chemical modification is a well-established and efficient approach. mdpi.comru.nl

Combinatorial Biosynthesis: Advances in synthetic biology and metabolic engineering will enable the creation of novel taxane structures by expressing combinations of biosynthetic enzymes in microbial or plant hosts. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying different functional groups on the this compound scaffold and evaluating the biological activity of the resulting analogues will provide crucial insights for designing more potent and selective compounds. acs.org

For instance, studies on other taxanes have shown that modifications at the C2, C7, C10, and C13 positions can significantly impact their biological activity and interaction with their molecular targets. mdpi.com Similar systematic investigations on the this compound scaffold are warranted.

Deeper Understanding of Molecular Interactions and Signaling Pathways

To fully exploit the therapeutic potential of this compound, a comprehensive understanding of its mechanism of action at the molecular level is essential. While many taxanes are known to stabilize microtubules, leading to cell cycle arrest and apoptosis, the specific interactions and downstream signaling pathways activated by this compound may be unique. nih.govwaocp.org

Future research in this area will involve:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screens to identify the direct molecular targets of this compound within the cell.

Structural Biology: Using X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of this compound in complex with its target(s), providing a detailed picture of the binding interactions.

Systems Biology Approaches: Integrating genomics, transcriptomics, and proteomics data to map the global cellular response to this compound treatment and identify the key signaling pathways that are modulated. mdpi.com

A deeper understanding of these molecular interactions will not only elucidate the mechanism of action but also provide a rational basis for the design of more effective and selective analogues and for identifying potential biomarkers for patient stratification. nih.gov

Role of this compound in Combination Therapies (pre-clinical)

Combination therapy, the use of multiple drugs with different mechanisms of action, is a cornerstone of modern cancer treatment. nih.gov Preclinical studies will be crucial to evaluate the potential of this compound in combination with existing chemotherapeutic agents, targeted therapies, and immunotherapies. waocp.org

Key pre-clinical investigations will include:

Synergy and Antagonism Screening: Testing this compound in combination with a panel of other anticancer drugs to identify synergistic interactions that result in enhanced tumor cell killing.

Overcoming Drug Resistance: Investigating whether this compound can re-sensitize drug-resistant cancer cells to other therapies or prevent the development of resistance. Some taxanes have shown activity as modulators of multidrug resistance. researchgate.net

In Vivo Efficacy Studies: Evaluating the efficacy and toxicity of promising drug combinations in animal models of cancer to provide a strong rationale for clinical translation.

The potential for taxanes to act as radiosensitizers also presents an interesting avenue for combination therapy research. nih.gov Exploring the combination of this compound with radiation therapy in preclinical models could open up new treatment paradigms.

Application of Chemoinformatics and Databases for Taxane Research (e.g., TaxKB)

The vast amount of data being generated on taxanes necessitates the use of computational tools and databases to facilitate drug discovery and development. nih.govencyclopedia.pub Chemoinformatics plays a vital role in managing, analyzing, and interpreting this complex information.

A key resource in this area is the Taxane Knowledge Base (TaxKB), a specialized database that consolidates information on the structure, physicochemical properties, and drug-likeness of hundreds of natural and semi-synthetic taxanes. nih.govresearchgate.netau-kbc.org

Future applications of chemoinformatics and databases in this compound research will include:

Virtual Screening: Using the 3D structure of this compound's molecular target(s) to computationally screen large virtual libraries of compounds to identify novel hit molecules. encyclopedia.pub

ADME/T Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new this compound analogues, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and testing. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of this compound analogues with their biological activity, enabling the prediction of the potency of new designs. nih.gov

By integrating experimental data with computational approaches, researchers can accelerate the discovery and optimization of novel taxane-based therapeutics.

Sustainable Production Strategies for Taxane Diterpenoids

The traditional reliance on the slow-growing yew tree for the supply of taxanes is unsustainable and cannot meet the growing clinical demand. nih.govoup.com Therefore, developing sustainable and cost-effective production strategies is a major priority for the entire class of taxane diterpenoids, including this compound.

Promising alternative production platforms include:

Plant Cell Culture: Cultivating Taxus cells in large-scale bioreactors offers a more controlled and sustainable source of taxanes compared to harvesting from wild or cultivated trees. tesisenred.net

Metabolic Engineering in Microorganisms: Engineering the metabolic pathways of microorganisms like Escherichia coli and yeast (Saccharomyces cerevisiae) to produce taxadiene, the key precursor to all taxanes, is a highly promising approach. nih.govbeilstein-journals.orgfrontiersin.org Significant progress has been made in optimizing these microbial cell factories to achieve high titers of taxadiene. nih.gov

Synthetic Biology in Plants: Using transient expression systems in plants like Nicotiana benthamiana to produce taxane precursors or even fully assembled taxanes offers a rapid and scalable platform for production and for testing new biosynthetic pathway combinations. nih.gov

Q & A

Q. How can computational models optimize the prediction of this compound’s binding affinity to microtubule-associated targets while addressing error margins?

- Methodological Answer : Compare machine learning algorithms (e.g., random forests, neural networks) using datasets with experimentally validated binding constants. Incorporate error rate analysis (e.g., false-positive rates vs. budget size) as shown in algorithmic performance charts (Figure 20). Prioritize models like NN-7 for low-budget scenarios but validate with wet-lab experiments .

- Statistical Rigor : Apply t-tests or ANOVA to assess differences in predicted vs. observed affinities, reporting p-values and confidence intervals .

Q. What ethical and methodological challenges arise when investigating this compound’s neurotoxic effects in preclinical models?

- Methodological Answer : Follow NIH guidelines for animal studies, including dose justification, humane endpoints, and sample size calculations to minimize harm. Use blinded assessments to reduce bias in neurobehavioral scoring .

- Data Transparency : Publish raw data (e.g., locomotor activity logs, histopathology images) in supplementary materials with detailed metadata .

Data Analysis & Reporting Standards

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in peer-reviewed publications?

- Methodological Answer : Create a comparative table listing observed vs. literature chemical shifts, solvent systems, and referencing standards. Annotate deviations with potential explanations (e.g., tautomerism, solvent polarity). Use error bars or heatmaps to visualize variability .

- Best Practices : Avoid duplicating spectral data in text; instead, reference supplementary files with full spectra .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s antiproliferative assays?

- Methodological Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Report IC₅₀ values with 95% confidence intervals and assess goodness-of-fit via R² or Akaike criteria. Use ANOVA for multi-group comparisons .

- Common Pitfalls : Overlooking heteroscedasticity; address this with log transformation or weighted regression .

Synthesis & Reproducibility

Q. What steps ensure reproducibility in the semi-synthetic modification of this compound for SAR studies?

- Methodological Answer : Document reaction conditions (catalyst loading, temperature, inert atmosphere) and intermediates’ purity profiles. Share step-by-step protocols via platforms like protocols.io . Validate yields across three independent replicates .

- Quality Control : Include chiral HPLC or X-ray crystallography to confirm stereochemical integrity post-modification .

Critical Evaluation of Literature

Q. How can researchers critically assess the validity of this compound’s purported mechanisms of action in published studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design. Scrutinize controls (e.g., use of appropriate vehicle or shRNA knockdowns) and confirm key findings via orthogonal assays (e.g., Western blot + immunofluorescence) .

- Red Flags : Lack of dose-response curves, insufficient statistical power, or overreliance on single-model systems .

Future Directions

Q. What gaps exist in understanding this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships, and how can these be addressed methodologically?

- Methodological Answer : Conduct mass balance studies with radiolabeled this compound in rodent models to track absorption/distribution. Integrate PBPK modeling with in vitro hepatocyte clearance data. Address contradictions via population PK analysis in diverse cohorts .

- Innovative Tools : Use CRISPR-Cas9-engineered organoids to study metabolism in humanized systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.